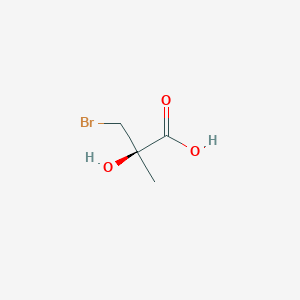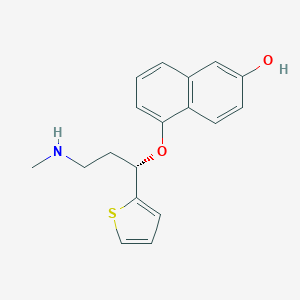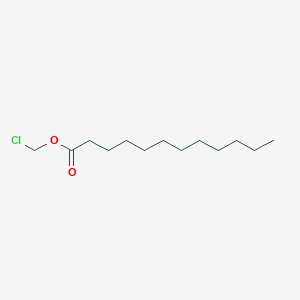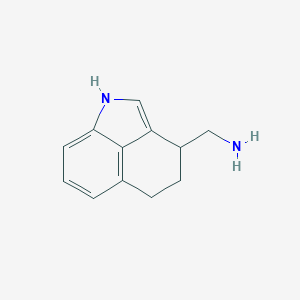
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one
Descripción general
Descripción
The compound of interest falls within the broader category of pyrrole derivatives, which are known for their varied applications in pharmaceuticals, materials science, and organic synthesis. The incorporation of trichloroacetyl and propanone groups into the pyrrole nucleus could potentially influence its reactivity, electronic properties, and interaction with biological systems.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves strategies that allow for the introduction of functional groups at specific positions on the pyrrole ring. For compounds similar to "1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one," chemoselective synthesis methods are employed to selectively introduce the trichloroacetyl and propanone moieties. Techniques such as the reaction of propargyl alcohols and terminal alkynes under controlled conditions can lead to the formation of polysubstituted furans/pyrroles, highlighting the versatility of starting materials and reaction conditions in accessing complex pyrrole structures (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including the trichloroacetyl and propanone substituted compounds, is characterized by the presence of a five-membered heterocyclic ring. The electron-rich nature of the pyrrole ring, coupled with the electron-withdrawing effects of the trichloroacetyl group and the steric and electronic influences of the propanone moiety, play significant roles in determining the compound's reactivity and interaction with various reagents and catalysts.
Chemical Reactions and Properties
Pyrrole derivatives undergo a range of chemical reactions, including cycloadditions, substitution reactions, and transformations facilitated by the presence of functional groups. The specific reactivity of "1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one" would be influenced by the trichloroacetyl and propanone groups, which can undergo reactions such as nucleophilic acyl substitution and aldol condensations, respectively. Anion-anion assembly processes involving pyrrole derivatives highlight the potential for forming supramolecular structures through hydrogen bonding and other non-covalent interactions (Gale et al., 2002).
Aplicaciones Científicas De Investigación
-
Organic & Biomolecular Chemistry
- Summary of Application : Trichloroacetyl compounds can be reduced by RMgX to the corresponding dichloro compounds and trapped with a range of electrophiles resulting in either reduction, reduction/aldol, reduction/Claisen condensation or reduction/aldolTishchenko products .
- Methods of Application : The reduction of 2,2,2-trichloro-1-arylethanones by aryl magnesium halides was demonstrated . This reaction was extended through the development of reduction, reduction/aldol, reduction/Claisen condensation and reduction/aldol Tishchenko routes to functionalised α,α-dichlorocarbonyls .
- Results or Outcomes : This method provides a new route to molecules of this type, namely 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanones .
-
Photoinitiator in UV-curable Systems
- Summary of Application : 2-Hydroxy-2-methylpropiophenone, which has a similar structure to the compound you mentioned, is used as a high-efficiency photoinitiator in transparent or colored UV-curable inks, adhesives, coatings, and photoresists .
- Methods of Application : This compound is generally used with amine synergist 1101 (EDAB). It also acts as a sensitizer when used with anionic photoinitiators .
- Results or Outcomes : This photoinitiator is suitable for colorless systems and can be used with other photoinitiators. It is applicable in UV plastic coatings, UV wood coatings, UV paper inks, etc .
Safety And Hazards
Direcciones Futuras
There is no specific information available about the future directions of this compound123.
Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please refer to scientific literature and databases. If you have access to a university library, they often have subscriptions to such databases. You could also consider reaching out to a chemistry professor or a professional chemist for more detailed information.
Propiedades
IUPAC Name |
1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2/c1-2-7(14)5-3-6(13-4-5)8(15)9(10,11)12/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFRWWWCIWDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377660 | |
| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one | |
CAS RN |
111468-90-7 | |
| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

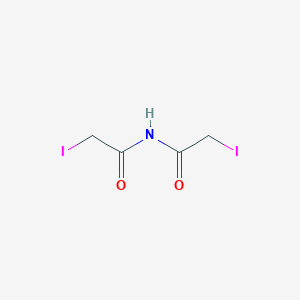
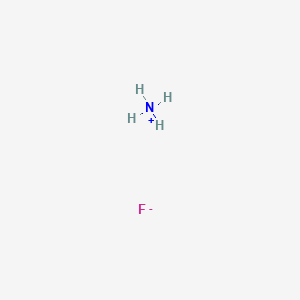
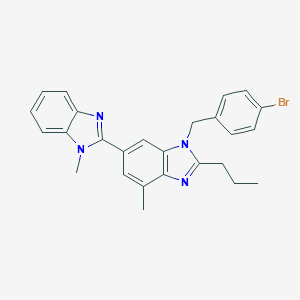
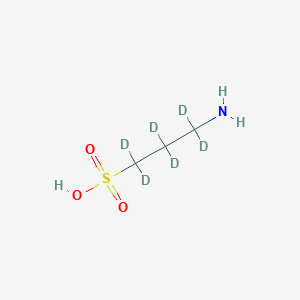
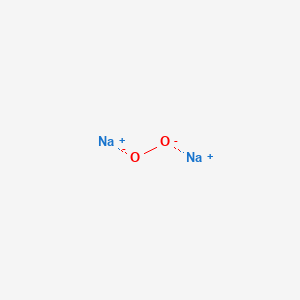
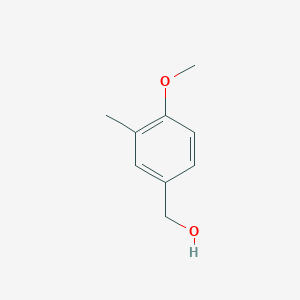
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)
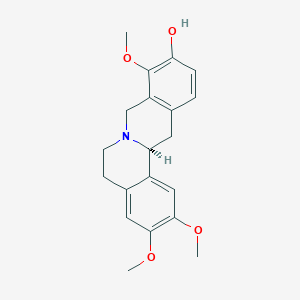
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)
